Tos-Arg-CH2Cl
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21ClN4O2S |
|---|---|
Molecular Weight |
332.85 g/mol |
IUPAC Name |
2-[(4S)-5-chloro-4-[(4-methylphenyl)sulfonylamino]pentyl]guanidine |
InChI |
InChI=1S/C13H21ClN4O2S/c1-10-4-6-12(7-5-10)21(19,20)18-11(9-14)3-2-8-17-13(15)16/h4-7,11,18H,2-3,8-9H2,1H3,(H4,15,16,17)/t11-/m0/s1 |
InChI Key |
KSANPNINIDIXQR-NSHDSACASA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)CCl |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)CCl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)CCl |
Origin of Product |
United States |
Academic Synthetic Methodologies for Tos Arg Ch2cl and Analogues
Solution-Phase Synthesis Approaches for Chloromethyl Ketone Moiety Incorporation
The classical approach to synthesizing peptide chloromethyl ketones, including Tos-Arg-CH2Cl, is performed in solution. This offers flexibility and allows for the purification of intermediates at each stage, ensuring high purity of the final product.
Diazomethane-Mediated Chloromethyl Ketone Formation
The most prevalent method for the introduction of the chloromethyl ketone functionality involves a two-step process mediated by diazomethane (B1218177). acs.org This reaction sequence begins with the activation of the C-terminus of an Nα-protected amino acid, followed by reaction with diazomethane to form a diazomethyl ketone intermediate. Subsequent treatment with anhydrous hydrogen chloride (HCl) gas or an ethereal HCl solution yields the desired chloromethyl ketone. acs.orgacs.org
The general scheme for this transformation is as follows:
Activation of the Carboxylic Acid: The Nα-protected amino acid, in this case, Nα-Tosyl-L-arginine (Tos-L-Arg-OH), is first converted into a more reactive species. A common method is the formation of a mixed anhydride (B1165640) using isobutyl chloroformate in the presence of a tertiary amine base like N-methylmorpholine (NMM) at low temperatures to prevent racemization. acs.org
Formation of the Diazomethyl Ketone: The activated amino acid is then reacted with an excess of diazomethane (CH₂N₂). The diazomethane acts as a nucleophile, attacking the activated carbonyl group to form a diazomethyl ketone intermediate, with the loss of the activating group. acs.org
Conversion to the Chloromethyl Ketone: The resulting diazomethyl ketone is carefully treated with anhydrous HCl. acs.org This step protonates the diazomethyl group, leading to the expulsion of nitrogen gas (N₂) and the concomitant nucleophilic attack by the chloride ion to furnish the final α-chloromethyl ketone. acs.org
This method is highly efficient and generally proceeds without significant loss of optical purity. acs.org However, the use of diazomethane, a toxic and explosive gas, requires specialized equipment and careful handling, which can be a limitation for large-scale synthesis. researchgate.net
Table 1: Key Steps in Diazomethane-Mediated Chloromethyl Ketone Synthesis
| Step | Reagents and Conditions | Intermediate/Product | Key Considerations |
| 1. Acid Activation | Nα-Tos-L-Arg-OH, Isobutyl chloroformate, N-methylmorpholine (NMM), Anhydrous THF, -15°C | Mixed Anhydride | Low temperature is crucial to minimize racemization. |
| 2. Diazoketone Formation | Mixed Anhydride, Diazomethane (in ether), 0°C to room temperature | Nα-Tos-L-Arg-CHN₂ | Diazomethane is toxic and explosive; must be handled with extreme care. |
| 3. Chloromethylation | Nα-Tos-L-Arg-CHN₂, Anhydrous HCl (in ether or dioxane), 0°C | Nα-Tos-L-Arg-CH₂Cl | Anhydrous conditions are necessary to prevent side reactions. |
Coupling Strategies with Nα-Protected Amino Acids
The synthesis of di- or tripeptide chloromethyl ketones in solution phase involves the coupling of an Nα-protected amino acid to a pre-formed amino acid chloromethyl ketone. For instance, to synthesize a peptide like X-Arg-CH₂Cl, where X is another amino acid, one would first deprotect the α-amino group of the arginine chloromethyl ketone. The resulting H-Arg(side-chain protected)-CH₂Cl can then be coupled with an Nα-protected amino acid (e.g., Boc-X-OH or Z-X-OH) using standard peptide coupling reagents.
Common coupling strategies include:
Active Esters: Nα-protected amino acids can be activated as p-nitrophenyl (ONp) or N-hydroxysuccinimide (OSu) esters, which then react with the free amino group of the chloromethyl ketone. bachem.comscispace.com
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are widely used to facilitate the amide bond formation. acs.org
The choice of coupling reagent and conditions depends on the specific amino acids being coupled to avoid side reactions and ensure high yields.
Solid-Phase Peptide Synthesis (SPPS) Adaptation for Arginine Chloromethyl Ketones
While solution-phase synthesis is effective, solid-phase peptide synthesis (SPPS) offers advantages in terms of speed and automation, particularly for longer peptide sequences. bachem.com However, the incorporation of the reactive chloromethyl ketone moiety onto a solid support presents unique challenges.
Strategies for Arginine Side-Chain Protection (e.g., Tosyl Group)
The guanidinium (B1211019) group in the side chain of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. nih.gov In the context of tert-butoxycarbonyl (Boc) based SPPS, the tosyl (Tos) group is a commonly employed protecting group for the arginine side chain. nih.govpeptide.com
The key features of the tosyl protecting group for arginine in Boc-SPPS are:
Stability: The Tos group is stable to the repetitive acid treatments (e.g., trifluoroacetic acid, TFA) used to remove the temporary Nα-Boc protecting group during the elongation of the peptide chain. peptide.com
Cleavage: The Tos group is typically removed during the final cleavage of the peptide from the resin, which requires strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov
Other protecting groups for the arginine side chain in Boc chemistry include the nitro (NO₂) group, though its removal can sometimes lead to side products. scispace.com In Fmoc-based SPPS, more acid-labile protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are preferred. nih.gov
Table 2: Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Tosyl (Tos) | -SO₂-C₆H₄-CH₃ | Anhydrous HF, TFMSA | High stability to TFA | Requires very strong and hazardous acids for cleavage. |
| **Nitro (NO₂) ** | -NO₂ | Catalytic hydrogenation, SnCl₂ | Can be removed under different conditions | Potential for side reactions during removal. |
On-Resin vs. Solution-Phase Chloromethyl Ketone Attachment
There are two main strategies for preparing peptide chloromethyl ketones using solid-phase techniques:
Solution-Phase Preparation and Subsequent Coupling: In this approach, a smaller peptide fragment containing the C-terminal chloromethyl ketone is synthesized in solution and then coupled to a resin-bound peptide. This method is less common due to potential difficulties in coupling larger fragments.
On-Resin Modification: A more direct approach involves synthesizing the full-length peptide on the resin and then converting the C-terminal carboxylic acid to a chloromethyl ketone while it is still attached to the solid support. google.comgoogle.com This typically involves:
Synthesizing the desired peptide sequence on a suitable resin using standard SPPS protocols.
After the final Nα-deprotection, the C-terminal carboxylic acid is activated on the resin.
The activated resin-bound peptide is then treated with diazomethane, followed by HCl, similar to the solution-phase method. google.com
Alternatively, an "inverse" or N-to-C directional SPPS can be employed, which leaves the C-terminus free for modification. google.com This allows for the direct conversion of the C-terminal carboxylic acid to the chloromethyl ketone. google.comgoogle.com The success of on-resin modification depends heavily on the stability of the peptide and the protecting groups to the reagents used for chloromethyl ketone formation.
Derivatization and Functionalization for Research Applications
Arginine chloromethyl ketones, particularly those incorporated into peptide sequences that mimic the substrate of a target protease, are powerful tools for biochemical research. Their primary application is as irreversible inhibitors of serine proteases. ontosight.ai The chloromethyl ketone acts as an electrophilic "warhead" that forms a covalent bond with a nucleophilic histidine residue in the enzyme's active site, leading to irreversible inactivation. ontosight.ai
Beyond simple inhibition, these compounds can be further derivatized for various research purposes:
Affinity Labeling: By incorporating a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a radioactive isotope) into the peptide backbone, the chloromethyl ketone can be used to specifically label and identify its target protease in complex biological mixtures.
Structural Biology: Covalently modified enzyme-inhibitor complexes are stable, facilitating their purification and structural characterization by techniques like X-ray crystallography or cryo-electron microscopy. This provides detailed insights into the enzyme's active site architecture and mechanism of inhibition.
Development of More Selective Inhibitors: The peptide sequence of the chloromethyl ketone can be systematically varied to optimize its binding affinity and selectivity for a particular protease over other closely related enzymes. core.ac.uk For example, Ala-Phe-Lys-CH₂Cl was shown to inactivate plasma kallikrein much more effectively than thrombin, demonstrating the potential for developing highly specific reagents. core.ac.uk
The ability to synthesize and derivatize peptide chloromethyl ketones like this compound provides a versatile platform for the design of sophisticated chemical probes to study the function and regulation of proteases in health and disease.
Incorporation of Biotin or Fluorescent Tags for Probe Development
The modification of this compound and its analogues with reporter groups such as biotin or fluorescent probes has created powerful tools for studying serine proteases. cellsystems.eu These activity-based probes allow for the detection, localization, and quantification of active enzymes within complex biological samples. mdpi.comcellsystems.eu
The synthesis of these probes generally involves coupling a biotin or fluorescent moiety to the N-terminus of the peptide chloromethyl ketone or to a side chain of one of the amino acid residues. The choice of labeling strategy depends on the desired properties of the probe and the specific application.
Biotinylation:
Biotinylation of peptide chloromethyl ketones allows for the sensitive detection and capture of target proteases through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. cellsystems.eucryopep.com This can be used to visualize the biotinylated protease on a blot without the need for specific antibodies or to quantify the active enzyme in an immunoassay. cellsystems.eu
A common method for biotinylation involves synthesizing the peptide with a lysine (B10760008) residue incorporated at a desired position. The Fmoc protecting group on the lysine side chain is selectively removed, and biotin is then coupled to the free amino group using activating agents like DIC/HOBt in a suitable solvent mixture. nih.gov Alternatively, a biotinylated precursor can be incorporated during the solid-phase peptide synthesis.
For example, the synthesis of a biotinylated peptide probe, biotin-RQRR-CMK, was developed as an activity-based probe for matriptase-2. mdpi.com This probe consists of a biotin tag, a peptide linker (Arg-Gln-Arg-Arg), and a chloromethyl ketone warhead. mdpi.com The synthesis of such arginine-containing chloromethyl ketones can be achieved by converting orthogonally protected arginine. mdpi.com
Fluorescent Tagging:
Fluorescently labeled chloromethyl ketones are valuable for various applications, including Western blotting and fluorescent imaging. cellsystems.eu A variety of fluorophores can be attached to the peptide, with the choice depending on the desired excitation and emission wavelengths.
The synthesis of fluorescent probes can be achieved by reacting the N-terminus of the peptide with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester. acs.org For instance, the synthesis of a probe bearing a P1 Arginine and labeled with a sulfo-Cy5 fluorophore has been described. acs.org The synthesis involved activating the carboxylic acid of the fluorophore with PyClock and coupling it to the N-terminus of the peptide. acs.org
Another approach involves the use of fluorescently labeled amino acids during peptide synthesis. For example, fluorescein-labeled analogues of peptide chloromethyl ketones have been synthesized and used to detect the activation of serine proteases in apoptotic cells. tandfonline.com
The following table summarizes examples of biotinylated and fluorescently tagged peptide chloromethyl ketone probes and their applications.
| Probe Name | Reporter Tag | Target Enzyme(s) | Application(s) |
| Biotinylated FPR-chloromethylketone (BFPRck) | Biotin | Thrombin | Protein purification, detection and capture of serine proteases. cryopep.com |
| Biotin-RQRR-CMK | Biotin | Matriptase-2 | Irreversible inhibitor and activity-based probe for kinetic characterization and detection of active matriptase-2. mdpi.com |
| Fluorescein labeled VAD-FMK (FAM-VAD-FMK) | Fluorescein | Caspases | Detection of active caspases in apoptotic cells. tandfonline.com |
| 5(6)-carboxyfluoresceinyl-L-phenylalanylchloromethylketone (FFCK) | Carboxyfluorescein | Chymotrypsin-like enzymes | Detection of activated serine proteases in apoptotic cells. tandfonline.com |
| sCy5-Arg-SY | sulfo-Cy5 | Cathepsin X | Covalent cysteine cathepsin probe. acs.org |
Biochemical Mechanism of Irreversible Enzyme Inhibition by Tos Arg Ch2cl
Covalent Adduct Formation with Active Site Residues
The irreversible nature of inhibition by Tos-Arg-CH2Cl stems from its ability to form a covalent adduct with a key amino acid residue within the enzyme's active site. This chemical modification permanently blocks the enzyme's catalytic function.
Distinction from Reversible and Suicide Inhibition Mechanisms
The mechanism of irreversible inhibition by this compound is distinct from other modes of enzyme inhibition.
Reversible Inhibition: Reversible inhibitors bind to an enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, or van der Waals forces. scbt.com These interactions are transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. Reversible inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. In contrast, the covalent bond formed by this compound is stable under physiological conditions, leading to permanent inactivation.
Suicide Inhibition: Suicide inhibitors, also known as mechanism-based inactivators, are unreactive compounds that are converted into a highly reactive species by the target enzyme's own catalytic mechanism. This newly formed reactive molecule then irreversibly inactivates the enzyme. While both suicide inhibitors and this compound lead to irreversible inactivation, the key difference lies in the activation of the inhibitor. This compound is inherently reactive due to the chloromethyl ketone group, whereas a suicide inhibitor requires enzymatic processing to become reactive.
Role of the Chloromethyl Ketone Warhead in Irreversible Inactivation
The chloromethyl ketone (CMK) moiety is the "warhead" of the this compound molecule, directly responsible for the irreversible covalent modification of the target enzyme. nih.govontosight.ai This functional group is an α-haloketone, which is a potent electrophile. The electron-withdrawing nature of the adjacent carbonyl group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack.
The specificity of the inhibition is primarily determined by the peptidyl portion of the inhibitor (Tos-Arg), which directs the molecule to the active site of the appropriate protease. nih.gov Once the inhibitor is correctly positioned, the chloromethyl ketone is poised to react with a nearby nucleophilic residue in the active site, most commonly a histidine in serine proteases or a cysteine in cysteine proteases. sigmaaldrich.comzedira.com The reaction with the active site nucleophile results in the formation of a stable covalent bond and the release of a chloride ion. This alkylation event effectively and irreversibly shuts down the enzyme's catalytic machinery. The design of peptidyl chloromethyl ketones has been a successful strategy for creating selective inhibitors for various classes of proteases. nih.gov
Enzymatic Reaction Kinetics of Inactivation
The inactivation of an enzyme by an irreversible inhibitor like this compound can be described by a two-step kinetic model. The inhibitor (I) first binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I), characterized by an inhibition constant, Ki. This is followed by an irreversible chemical reaction, characterized by a first-order rate constant, kinact, which leads to the formation of the covalently modified, inactive enzyme (E-I).
Determination of Inactivation Rate Constants (k_inact)
The inactivation rate constant, kinact, represents the maximal rate of inactivation when the enzyme is saturated with the inhibitor. It is a measure of how quickly the irreversible reaction occurs once the inhibitor is bound to the active site. To determine kinact, the enzyme is incubated with various concentrations of the inhibitor, and the loss of enzyme activity is measured over time.
The observed rate of inactivation (kobs) at a given inhibitor concentration follows the equation: kobs = (kinact * [I]) / (Ki + [I])
By plotting kobs against the inhibitor concentration [I], a hyperbolic curve is obtained. The kinact is the maximum value of kobs at saturating concentrations of the inhibitor.
Characterization of Reversible Binding Precursors (K_i)
The inhibition constant, Ki, reflects the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower Ki value indicates a tighter binding affinity. Ki can be determined from the same kinetic experiments used to find kinact. It is the concentration of the inhibitor that produces an inactivation rate that is half of the maximal rate (kinact/2).
Table 1: Kinetic Parameters for the Inactivation of Thrombin by a Chloromethyl Ketone Inhibitor
| Parameter | Value | Reference |
| Kd | 1.75 µM | nih.gov |
| k2/Ki | 77,000 M-1s-1 | nih.gov |
Note: The data in this table is for a different chloromethyl ketone inhibitor of thrombin and is presented for illustrative purposes of the types of kinetic parameters measured.
Enzyme Specificity and Subsite Interactions of Arginine Chloromethyl Ketones
P1 Arginine Preference for Trypsin-like Proteases
The presence of an arginine residue at the P1 position of peptidyl chloromethyl ketones is a key determinant for their interaction with and inhibition of trypsin-like serine proteases. These proteases possess a deep S1 binding pocket with an aspartic acid residue at the bottom, which forms a salt bridge with the positively charged guanidinium (B1211019) group of the P1 arginine. This interaction anchors the inhibitor to the active site of the enzyme.
Peptides of arginine chloromethyl ketone have demonstrated selective inactivation of human plasma kallikrein. nih.govosti.gov For instance, Pro-Phe-Arg-CH2Cl is a highly effective and selective inhibitor of human plasma kallikrein. nih.govosti.gov It inactivates plasma kallikrein by 50% in 24 minutes at a concentration of 2 x 10-8 M. nih.gov In contrast, other trypsin-like proteases such as plasmin, factor Xa, thrombin, and urokinase are significantly less susceptible to inactivation by this compound. nih.gov The selectivity of these inhibitors is further highlighted by the approximately 60-fold higher affinity of human plasma kallikrein for Ala-Phe-Arg-CH2Cl (Ki = 0.078 µM) compared to Ala-Phe-Lys-CH2Cl (Ki = 4.9 µM). nih.govosti.gov
While some arginine chloromethyl ketone derivatives exhibit broad reactivity, others can be designed for greater selectivity. For example, Dansyl-Glu-Gly-Arg-chloromethylketone is known to inhibit activated porcine factor IX. medchemexpress.com However, a different analog, D-Ile-Phe-Arg-CH2Cl, was found to be a more potent inhibitor of plasma kallikrein than of thrombin, factor Xa, or trypsin, demonstrating that subtle changes in the peptide sequence can significantly alter selectivity. nih.gov Another compound, GGACK (Glu-Gly-Arg-Chloromethyl Ketone), inhibits both urokinase-type plasminogen activator (uPA) and factor Xa with Ki values of 1.8 µM and 8.7 µM, respectively. caymanchem.com
The inhibitor D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) is a selective thrombin inhibitor. nih.govoup.com At a concentration of 0.5 nM, it can inhibit 0.22 nM of thrombin by 50% in under two minutes. pnas.org
Table 1: Inhibition of Various Proteases by Arginine Chloromethyl Ketone Derivatives
| Compound | Target Enzyme | Potency/Selectivity |
| Pro-Phe-Arg-CH2Cl | Human Plasma Kallikrein | Inactivates 50% in 24 min at 2 x 10-8 M; less effective against plasmin, factor Xa, thrombin, and urokinase. nih.gov |
| Ala-Phe-Arg-CH2Cl | Human Plasma Kallikrein | Ki = 0.078 µM, ~60 times higher affinity than for Ala-Phe-Lys-CH2Cl. nih.govosti.gov |
| D-Ile-Phe-Arg-CH2Cl | Plasma Kallikrein | More potent inhibitor of plasma kallikrein than thrombin, factor Xa, or trypsin. nih.gov |
| Dansyl-Glu-Gly-Arg-Chloromethylketone | Activated Porcine Factor IX | Inhibits this enzyme. medchemexpress.com |
| GGACK | uPA and Factor Xa | Ki = 1.8 µM for uPA and 8.7 µM for Factor Xa. caymanchem.com |
| PPACK | Thrombin | Selective inhibitor; 0.5 nM inhibits 0.22 nM thrombin by 50% in <2 min. nih.govoup.compnas.org |
The utility of arginine chloromethyl ketones extends to other serine proteases like furin and matriptase-2. Furin, a proprotein convertase, recognizes a consensus cleavage sequence of Arg-X-X-Arg. mdpi.com Consequently, peptidyl chloromethyl ketones incorporating this motif, such as decanoyl-Arg-Val-Lys-Arg-CH2Cl, have been developed as potent furin inhibitors. mdpi.comnih.govnih.gov These inhibitors function by the chloromethyl ketone group reacting with the active site histidine of the protease. mdpi.comnih.gov
For matriptase-2, a type II transmembrane serine protease, an activity-based probe, biotin-RQRR-CMK, has been developed. This probe, containing three arginine residues, is predicted to occupy the P1, P2, and P3/P4 binding pockets of matriptase-2. mdpi.com The chloromethyl ketone group forms an irreversible covalent bond with the active-site serine, leading to inhibition. mdpi.com The second-order rate constant of inactivation (kinac/Ki) for this probe against matriptase-2 is 10,800 M-1s-1. mdpi.com
Specificity Profiling Against Human Plasma Kallikrein, Thrombin, and Factor Xa
Influence of Peptide Sequence Beyond P1 on Binding and Selectivity
The amino acid residues at the P2, P3, and P4 positions, N-terminal to the P1 arginine, significantly influence the binding affinity and selectivity of arginine chloromethyl ketone inhibitors. The effectiveness of these inhibitors is highly dependent on interactions within the S2 and S3 subsites of the target protease. capes.gov.br For instance, in the case of urokinase, variations in the peptide sequence of arginine chloromethyl ketones can lead to differences in reactivity of up to four orders of magnitude. capes.gov.br Reagents with a Glycine (Gly) residue at the P2 position were found to be most effective against urokinase. capes.gov.br Specifically, Ac-Gly-Gly-ArgCH2Cl inactivates urokinase 50 times more rapidly than it does plasmin. capes.gov.br
The S4 subsite also plays a crucial role. For subtilisin, a distinct preference for aromatic groups at the S4 subsite has been observed. nih.gov Consequently, some of the most reactive inhibitors for this enzyme, such as Ac-Phe-Gly-Aca-LeuCH2Cl and Z-Gly-Gly-LeuCH2Cl, possess a large hydrophobic or aromatic group at the P4 position. nih.gov The increased reactivity of tri- and tetrapeptide chloromethyl ketone inhibitors compared to dipeptide and single amino acid derivatives is attributed to the formation of a more extensive hydrogen bond network with the enzyme. nih.gov
Structure-activity relationship (SAR) studies on analogues of Tos-Arg-CH2Cl have provided valuable insights into designing more potent and selective inhibitors. For instance, replacing the tosyl (Tos) group in Tos-Lys-CH2Cl with a benzyloxycarbonyl (Z) group as in Z-Lys-CH2Cl resulted in a more effective irreversible inhibitor of thrombin. core.ac.uk Further extension of the peptide chain with residues at the P2 and P3 positions, such as in Glu-Ala-Lys-CH2Cl and Phe-Ala-Lys-CH2Cl, led to even more active thrombin inhibitors. core.ac.uk
The synthesis of various peptidyl chloromethyl ketones has been a key strategy in developing these inhibitors. mdpi.com The general approach often involves the reaction of an Nα-protected amino acid with diazomethane (B1218177) followed by treatment with hydrogen chloride. mdpi.com Solid-phase synthesis methods have also been developed to create libraries of these compounds for screening. researchgate.net For example, a method for the stereoselective synthesis of peptidyl trifluoromethyl ketones has been reported, which are analogues of chloromethyl ketones. mdpi.com
Table 2: Structure-Activity Relationships of this compound Analogues against Thrombin
| Inhibitor | Modification from Tos-Lys-CH2Cl | Effect on Thrombin Inhibition |
| Z-Lys-CH2Cl | Replacement of Tosyl group with Benzyloxycarbonyl (Z) group. core.ac.uk | More effective irreversible inhibitor. core.ac.uk |
| Glu-Ala-Lys-CH2Cl | Addition of Glu-Ala at P3-P2 positions. core.ac.uk | More active than Z-Lys-CH2Cl. core.ac.uk |
| Phe-Ala-Lys-CH2Cl | Addition of Phe-Ala at P3-P2 positions. core.ac.uk | More active than Z-Lys-CH2Cl. core.ac.uk |
Exploration of P2, P3, and P4 Subsite Interactions
Comparative Analysis with Other Irreversible Protease Inhibitors
Arginine chloromethyl ketones belong to the class of affinity labels, which are irreversible inhibitors that alkylate the active site histidine of serine proteases. mdpi.com Their mechanism and specificity can be compared to other classes of irreversible inhibitors.
One such class is the organophosphates, like diisopropylfluorophosphate (DFP). DFP is a general inhibitor of serine proteases and lacks the specificity that can be engineered into peptidyl chloromethyl ketones by altering the peptide sequence. tandfonline.com While both DFP and compounds like N-tosyl-L-lysine chloromethyl ketone (TLCK) can prevent apoptosis-related DNA fragmentation, the latter offers the potential for more targeted inhibition. tandfonline.com
Another important class of protease inhibitors are naturally occurring protein inhibitors like aprotinin (B3435010) (also known as basic pancreatic trypsin inhibitor or BPTI). semanticscholar.org Aprotinin is a potent inhibitor of several serine proteases, including trypsin and plasma kallikrein. semanticscholar.orgnih.gov In studies comparing the efficacy of D-Phe-Pro-Arg-chloromethylketone (PPACK) and aprotinin in preventing in vitro artifacts during thrombolytic therapy, PPACK was found to be superior in preserving the integrity of various coagulation and fibrinolytic parameters. nih.govnih.gov While aprotinin was suitable for a limited range of assays, PPACK allowed for the correct measurement of fibrinogen and fibrinolytic parameters, although it interfered with coagulometric assays dependent on endogenous thrombin generation. nih.gov This highlights the distinct advantages and disadvantages of small molecule inhibitors versus protein-based inhibitors.
Comparison with Lysine (B10760008) and Phenylalanine Chloromethyl Ketones (e.g., TLCK, TPCK)
The specificity of peptidyl chloromethyl ketones is primarily determined by the amino acid residue at the P1 position, which interacts with the S1 binding pocket of the target protease. This principle is clearly illustrated by comparing arginine chloromethyl ketones with their lysine and phenylalanine counterparts, Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) and N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), respectively. nih.gov
N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a classic inhibitor that targets chymotrypsin (B1334515) and chymotrypsin-like serine proteases, which have a preference for large hydrophobic residues like phenylalanine in their S1 pocket. ontosight.aibio-world.comsigmaaldrich.com TPCK works by irreversibly alkylating the histidine-57 residue in the active site of chymotrypsin. ontosight.ai Due to this specificity, it does not inhibit trypsin and is often used in laboratory settings to eliminate chymotrypsin activity from preparations of other enzymes. bio-world.comsigmaaldrich.com
Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) , in contrast, is an irreversible inhibitor of trypsin and trypsin-like proteases that preferentially cleave peptide bonds following positively charged lysine residues. medchemexpress.comgenaxxon.comabcam.com Similar to TPCK, TLCK alkylates a critical histidine residue in the enzyme's active site. medchemexpress.com Its specificity is such that it does not inhibit chymotrypsin. genaxxon.com However, some trypsin-like enzymes are resistant to TLCK, which may be due to unfavorable interactions caused by the N-terminal tosyl group at other subsites. hku.hk
Arginine chloromethyl ketones are designed to inhibit trypsin-like proteases that specifically recognize and cleave after arginine residues. Enzymes involved in blood coagulation, such as thrombin and plasma kallikrein, are primary targets for these inhibitors. fao.orgnih.gov The specificity and potency can be dramatically enhanced by extending the peptide chain. For instance, D-Phe-Pro-Arg-CH2Cl is an exceptionally potent and selective inhibitor of thrombin, demonstrating the importance of interactions at the S2 and S3 subsites of the enzyme. nih.govfrontiersin.org The clear distinction in specificity based on the P1 residue is highlighted by enzymes like Achromobacter protease I, which is rapidly inactivated by TLCK but not by arginine chloromethyl ketones, underscoring the enzyme's preference for lysine. tandfonline.com
| Inhibitor Type | Example Compound | Primary Target Enzyme Class | P1 Specificity | Mechanism |
|---|---|---|---|---|
| Phenylalanine Chloromethyl Ketone | TPCK | Chymotrypsin-like Proteases | Phenylalanine | Irreversible alkylation of active site histidine |
| Lysine Chloromethyl Ketone | TLCK | Trypsin-like Proteases (Lys-specific) | Lysine | Irreversible alkylation of active site histidine |
| Arginine Chloromethyl Ketone | This compound | Trypsin-like Proteases (Arg-specific) | Arginine | Irreversible alkylation of active site histidine |
Differentiation from Fluoromethyl Ketones and Peptide Aldehydes
While sharing the common feature of being peptide-based inhibitors, arginine chloromethyl ketones differ significantly from fluoromethyl ketones and peptide aldehydes in their chemical reactivity, mechanism of inhibition, and stability.
Fluoromethyl Ketones (FMKs) have been developed as an alternative to the more reactive chloromethyl ketones (CMKs). mdpi.com Peptidyl FMKs are generally less reactive towards nucleophiles than their chloromethyl counterparts. mdpi.comresearchgate.net This reduced reactivity can be advantageous, leading to greater selectivity and fewer off-target reactions when used in complex biological systems. mdpi.comresearchgate.net The rate of inactivation of serine proteases by FMKs is typically one to two orders of magnitude slower than with CMKs. fao.org The inhibitory mechanism is believed to involve the formation of a stable, covalent hemiacetal adduct with the active site serine residue. osti.gov The potency of FMKs can be modulated by the degree of fluorination; di- and tri-fluorinated ketones are generally more potent inhibitors than their monofluorinated or non-fluorinated analogs. osti.gov This increased potency is linked to the higher degree of hydration of the ketone and the electron-withdrawing effects of the fluorine atoms. osti.govencyclopedia.pub
Peptide Aldehydes represent another class of protease inhibitors, but they typically function as reversible inhibitors, which is a key distinction from the irreversible action of chloromethyl ketones. frontiersin.orgnih.gov Their mechanism involves the formation of a reversible covalent hemiacetal (with a serine protease) or thiohemiacetal (with a cysteine protease) with the active site nucleophile. tandfonline.comfrontiersin.orgresearchgate.net The aldehyde group is highly electrophilic, making these compounds potent inhibitors. However, this high reactivity can also lead to metabolic instability and off-target reactions. frontiersin.org The specificity of peptide aldehydes, like that of chloromethyl ketones, is dictated by the peptide sequence that interacts with the enzyme's substrate-binding sites. tandfonline.comoup.com
| Inhibitor Class | Reactive Group | Nature of Inhibition | Mechanism | Key Characteristics |
|---|---|---|---|---|
| Chloromethyl Ketones (CMKs) | -CO-CH2Cl | Irreversible | Alkylation of active site histidine | Highly reactive; potent inactivation |
| Fluoromethyl Ketones (FMKs) | -CO-CH2F / -CHF2 / -CF3 | Irreversible | Stable hemiacetal formation with active site serine | Less reactive than CMKs, potentially more selective in vivo |
| Peptide Aldehydes | -CHO | Reversible | Hemiacetal/Thiohemiacetal formation with active site Ser/Cys | Forms a reversible covalent adduct; high reactivity can be a drawback |
Compound Index
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | Nα-Tosyl-L-arginine methyl ester chloromethyl ketone |
| TLCK | Nα-Tosyl-L-lysine chloromethyl ketone |
| TPCK | N-Tosyl-L-phenylalanine chloromethyl ketone |
| D-Phe-Pro-Arg-CH2Cl | D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone |
Advanced Research Applications of Tos Arg Ch2cl As a Chemical Probe
Utilization as Activity-Based Probes (ABPs) for Active Enzyme Detection
Activity-based probes (ABPs) are a class of chemical tools designed to covalently label the active forms of enzymes within complex biological mixtures. stanford.edunih.gov Unlike reagents that detect protein levels, ABPs provide a direct measure of enzyme function. Tos-Arg-CH2Cl functions as a classic example of an ABP for trypsin-like serine proteases due to its mechanism-based, irreversible binding to the catalytically active enzyme. researchgate.netfrontiersin.org
In research settings, this compound and its analogues are employed to identify and quantify active proteases in complex proteomes, such as cellular lysates or biological fluids. stanford.edu The covalent nature of the bond formed between the chloromethyl ketone and the active site histidine ensures that the label is retained even under the denaturing conditions of techniques like SDS-PAGE. This allows researchers to distinguish between the active enzyme and its inactive zymogen form or inhibitor-bound complexes. nih.gov
For instance, when studying proteases in a cell lysate, incubation with this compound specifically labels the active population of arginine-specific serine proteases. If the probe is modified with a reporter tag (e.g., a fluorescent dye or biotin), the labeled proteases can be visualized by in-gel fluorescence scanning or isolated for identification by mass spectrometry. This approach provides a snapshot of the functional state of these enzymes under specific cellular conditions. While many studies utilize the related compound Nα-tosyl-L-lysine chloromethyl ketone (TLCK) for targeting trypsin-like proteases, the principle and application are directly transferable to this compound for enzymes with a preference for arginine. plos.orgnih.gov
The use of this compound extends to activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for assessing the functional state of entire enzyme families. nih.gov ABPP utilizes ABPs to profile changes in enzyme activity across different biological states, for example, comparing healthy versus diseased tissues or monitoring cellular responses to stimuli.
By using a tagged version of this compound, researchers can perform competitive ABPP to screen for new, uncharacterized inhibitors. In this setup, a proteome is pre-incubated with a library of potential inhibitor compounds before the addition of the tagged ABP. A decrease in the labeling signal for a specific protease indicates that a compound in the library has successfully engaged the enzyme's active site, highlighting a potential therapeutic lead. This methodology provides crucial information about an inhibitor's potency and selectivity directly within a complex biological environment.
Labeling of Active Proteases in Cellular Lysates and Biological Fluids (Research Models Only)
Application in In Vitro Enzymatic Assays and Mechanistic Studies
In vitro studies form the bedrock of biochemical research, and this compound is a fundamental tool in this context for probing the mechanics of serine proteases.
When a novel protease is isolated, a key step is to determine its class and substrate specificity. This compound is instrumental in this characterization process. Inhibition of enzymatic activity by this compound strongly indicates that the novel enzyme is a serine protease with trypsin-like specificity, recognizing arginine at its substrate binding site. atsjournals.org
To further refine this characterization, a panel of related inhibitors is often used. For example, comparing the inhibitory effects of this compound with its phenylalanine analogue, N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), can differentiate between trypsin-like and chymotrypsin-like activity. mdpi.comsigmaaldrich.com Strong inhibition by this compound but not TPCK confirms a preference for cleaving after basic arginine residues over large hydrophobic residues like phenylalanine. atsjournals.orgpnas.org This differential inhibition is a classic method for classifying protease specificity.
| Inhibitor | Target Specificity | Typical Target Enzyme Class | Mechanism of Action |
|---|---|---|---|
| This compound | Arginine residues | Trypsin-like Serine Proteases | Irreversible alkylation of active site histidine |
| N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Phenylalanine/Tyrosine residues | Chymotrypsin-like Serine Proteases | Irreversible alkylation of active site histidine |
| Nα-tosyl-L-lysine chloromethyl ketone (TLCK) | Lysine (B10760008) residues | Trypsin-like Serine Proteases | Irreversible alkylation of active site histidine |
Many critical biological processes, such as blood coagulation, complement activation, and fibrinolysis, are controlled by proteolytic cascades involving a series of sequential zymogen activations by serine proteases. nih.gov this compound serves as a crucial tool for elucidating these pathways.
By selectively inhibiting a suspected arginine-specific protease in an in vitro reconstitution of a pathway, researchers can observe the downstream consequences. If the addition of this compound blocks the formation of subsequent active enzymes or final products, it confirms the enzyme's essential role and position within the cascade. For example, many clotting factors are serine proteases with trypsin-like specificity; using specific inhibitors helps to map their precise sequence of activation and regulatory feedback loops.
Characterization of Novel Proteases and Their Substrate Specificities
Role in the Study of Proteolytic Processing in Cell-Based Research Systems (Non-Clinical Focus)
Many proteins are synthesized as inactive precursors that require proteolytic processing to become functionally active. nih.govmdpi.com This post-translational modification is a key regulatory step in many cellular pathways, including protein secretion, hormone activation, and cell cycle control. nih.gov
Investigating Cellular Protease Functions (e.g., viral processing, protein maturation)
This compound and its analogues serve as powerful chemical probes to investigate the function of trypsin-like serine proteases in various cellular processes. By selectively inhibiting these enzymes, researchers can observe the downstream consequences and infer the protease's physiological role.
Viral Protein Processing: Many viruses rely on host or viral proteases to cleave large polyprotein precursors into mature, functional proteins essential for viral replication and infectivity. Peptidyl chloromethyl ketones have been instrumental in identifying the proteases involved and in blocking these maturation steps.
Influenza Virus: Specific peptidyl chloroalkyl ketones have been shown to inhibit the proteolytic activation of influenza virus hemagglutinin, a critical step for the virus to become infectious. mdpi.com
HIV Maturation: The processing of the HIV-1 envelope glycoprotein (B1211001) precursor, gp160, is a crucial step for producing infectious virions. A decanoyl-modified arginine-rich chloromethyl ketone (dec-Arg-Glu-Lys-Arg-CH2Cl) was developed to enhance membrane permeability and effectively block gp160 processing. mdpi.com This demonstrated the essential role of furin-like host cell proteases in the life cycle of HIV.
Cellular Protein Maturation: The conversion of inactive proproteins or zymogens into their active forms is a fundamental process in cell biology, often mediated by limited proteolysis.
Proinsulin Conversion: The maturation of proinsulin into insulin (B600854) involves cleavage at pairs of basic amino acids by proprotein convertases. Studies using a crude secretory granule fraction from rat islets investigated the nature of the converting enzymes. While Nα-p-Tosyl-L-lysyl chloromethyl ketone (TLCK) showed only mild inhibition, a related compound, Ala-Lys-Arg-CH2Cl, proved to be a powerful inhibitor of proinsulin conversion. pnas.org This highlights how modifying the peptide portion of the inhibitor can fine-tune its specificity for different trypsin-like enzymes involved in protein maturation.
The table below summarizes key research findings using chloromethyl ketone probes to study protease functions.
| Application Area | Protease Target Class | Model System/Organism | Key Findings |
| Viral Processing | Furin-like Convertases | HIV-infected cells | A membrane-permeable arginine chloromethyl ketone inhibitor (dec-RVKR-CH2Cl) blocked the processing of the HIV-1 gp160 envelope protein, preventing the production of infectious virus particles. mdpi.com |
| Viral Processing | Trypsin-like Proteases | Influenza Virus | Specific peptidyl chloroalkyl ketones were shown to inhibit the proteolytic activation of viral hemagglutinin, a key step for infectivity. mdpi.com |
| Protein Maturation | Proprotein Convertases | Rat Islet Granules | While TLCK was a mild inhibitor, Ala-Lys-Arg-CH2Cl strongly inhibited the conversion of proinsulin to insulin, indicating the involvement of a specific trypsin-like thiol protease in the process. pnas.org |
| Cellular Signaling | Trypsin-like Proteases | Various Cell Lines | TLCK blocks the activation of nuclear factor κB (NF-κB) induced by lipopolysaccharides (LPS) or cytokines, which in turn prevents the transcription of iNOS and COX-2. sigmaaldrich.comiscabiochemicals.com |
| Apoptosis | Caspases (indirectly) | Various Cell Lines | TLCK can block apoptosis by inhibiting the processing of caspases, which are themselves proteases essential for executing programmed cell death. sigmaaldrich.com |
Limitations and Considerations for Cellular Permeability and Specificity
Despite their utility, the application of tosylated chloromethyl ketones like this compound in cellular studies is subject to important limitations regarding their ability to cross cell membranes and their specificity.
Cellular Permeability: A primary challenge for using these probes in living cells is their transport across the plasma membrane to reach intracellular targets.
Inherent Permeability: The charged nature of the arginine or lysine side chain can hinder passive diffusion across the lipid bilayer. To overcome this, researchers have added lipophilic moieties, such as a decanoyl group, to the inhibitor's structure to increase membrane permeability. mdpi.com
Toxicity and Differential Effects: Studies with TLCK show that it can inhibit transcription in cultured cell lines, indicating it does gain entry. nih.gov However, this effect was much more pronounced in transformed (cancerous) cells than in non-transformed cells, suggesting differences in uptake, metabolism, or sensitivity, which can complicate the interpretation of results. nih.gov
Specificity: While designed to be specific, these inhibitors can exhibit off-target effects by reacting with other enzymes that have a reactive nucleophile in their active site.
Cross-reactivity with other Proteases: Although TLCK is a potent inhibitor of trypsin-like serine proteases, it has also been shown to inhibit thiol (cysteine) proteases such as papain, ficin, and bromelain (B1164189) by alkylating the active site sulfhydryl group. sigmaaldrich.com This lack of absolute specificity means that observed biological effects could be due to the inhibition of multiple classes of proteases.
Inhibition of Non-Protease Enzymes: Perhaps more significantly, TLCK has been reported to inhibit certain protein kinases, such as Protein Kinase C and the catalytic subunit of cAMP-dependent Protein Kinase. sigmaaldrich.comgenaxxon.com This action is believed to occur through modification of the enzyme's active site, independent of its protease-inhibiting mechanism. genaxxon.com This cross-reactivity is a critical consideration, as inhibition of protein kinases can have widespread effects on cellular signaling pathways.
Context-Dependent Inhibition: The inhibitory profile can be complex. For example, in studies of cell fusion in malaria-infected red blood cells, TLCK was found to be inhibitory, while the related compound N-tosyl-L-arginine methyl ester (TAME) was not, and in fact, enhanced fusion. biologists.com
These limitations necessitate careful experimental design, including the use of multiple, structurally distinct inhibitors and genetic approaches (e.g., siRNA knockdown) to validate that an observed phenotype is truly the result of inhibiting the intended target protease.
Structural and Computational Studies of Tos Arg Ch2cl Enzyme Complexes
X-Ray Crystallography and NMR Spectroscopy in Elucidating Interaction Modes
High-resolution structural techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in visualizing the precise interactions between Tos-Arg-CH2Cl and its target enzymes. These methods provide atomic-level details of the inhibited complex, revealing how the inhibitor achieves its specificity and potency. ru.nlnih.gov Crystal structures of enzymes complexed with closely related arginine chloromethyl ketone inhibitors have confirmed the fundamental binding mode and the covalent nature of the inhibition. ru.nl NMR spectroscopy complements this by providing information about the dynamics of the complex in solution. ru.nl
The defining feature of this compound as an inhibitor is its ability to form a stable covalent bond with the target enzyme. The chloromethyl ketone "warhead" is an alkylating agent that specifically targets the nucleophilic imidazole (B134444) side chain of the active site histidine residue (e.g., His57 in the canonical chymotrypsin (B1334515) numbering). mdpi.com X-ray crystallography of enzyme-inhibitor complexes provides direct evidence of this covalent linkage, showing the formation of a new carbon-nitrogen bond between the inhibitor's methylene (B1212753) carbon (CH2) and the Nε2 atom of the histidine. ru.nlnih.gov
Upon covalent modification, enzymes often undergo conformational changes, a phenomenon known as induced fit. nih.govnih.gov Structural analysis of this compound-enzyme complexes reveals subtle to significant rearrangements within the active site to accommodate the inhibitor. These changes can include:
Movement of the Catalytic Triad (B1167595): The covalent linkage to the active site histidine can cause shifts in the positions of the other members of the catalytic triad (serine and aspartate), disrupting the catalytic machinery.
Side-Chain Reorientation: Amino acid side chains lining the binding pockets may rotate to optimize contacts with the tosyl group and the arginine side chain of the inhibitor. researchgate.net
Backbone Adjustments: Small shifts in the peptide backbone, particularly in flexible loops surrounding the active site, are often observed, leading to a more compact and stable inhibitor-bound conformation. nih.govnih.gov
These conformational adjustments, captured by high-resolution crystal structures, are crucial for understanding the structural basis of irreversible inhibition and the enzyme's catalytic mechanism.
| Structural Feature | Method of Analysis | Key Findings for Arginine-Chloromethyl Ketone Inhibitors | Reference |
|---|---|---|---|
| Covalent Bond Formation | X-Ray Crystallography | Confirms alkylation of the active site histidine's Nε2 atom by the inhibitor's chloromethyl group. | ru.nlmdpi.com |
| Active Site Conformation | X-Ray Crystallography, NMR Spectroscopy | Binding induces conformational changes in the catalytic triad and surrounding loops to optimize inhibitor contacts. | nih.govnih.govresearchgate.net |
| Inhibitor Conformation | X-Ray Crystallography | The inhibitor adopts a specific, often curved, conformation within the active site cleft to maximize interactions. | researchgate.net |
While the arginine residue of this compound primarily targets the S1 specificity pocket, the entire inhibitor structure provides valuable information about the broader active site topology. More complex inhibitors built upon the Arg-CH2Cl motif, such as H-D-Phe-Pro-Arg-CH2Cl, have been instrumental in mapping the extended binding subsites (S2, S3, etc.) of proteases like thrombin. ru.nl
The crystal structure of thrombin inhibited by H-D-Phe-Pro-Arg-CH2Cl revealed that the P1-arginine occupies the S1 pocket as expected. ru.nl Crucially, the P2-proline residue fits into the hydrophobic S2 subsite, and the D-phenylalanine at P3 interacts with a distinct aryl-binding site. ru.nl These structural insights demonstrate that specificity and affinity are not solely determined by the P1-S1 interaction but are a composite of interactions across multiple subsites. Studies with such extended inhibitors help to characterize the size, shape, and chemical nature (hydrophobic, charged, etc.) of these subsites, which is critical for designing more selective inhibitors. uq.edu.auresearchgate.net
Analysis of Covalent Linkage and Active Site Conformational Changes
Molecular Docking and Dynamics Simulations
Computational techniques like molecular docking and molecular dynamics (MD) simulations serve as powerful complements to experimental structural data. nih.govbiorxiv.org They allow for the prediction of binding modes and the exploration of the dynamic behavior of the this compound-enzyme complex, offering insights that are often difficult to capture with static experimental structures. mdpi.comresearchgate.net
Molecular docking is used to predict the preferred orientation of an inhibitor within an enzyme's active site. biorxiv.orgfrontiersin.org For covalent inhibitors like this compound, specialized covalent docking protocols are employed. mdpi.com In these simulations, a covalent bond is explicitly defined between the inhibitor's reactive carbon and the enzyme's active site histidine. mdpi.com The program then samples different conformations of the inhibitor to find the most energetically favorable pose.
The predicted binding poses allow for a detailed analysis of the non-covalent interactions that stabilize the complex, including:
Hydrogen Bonds: Between the inhibitor's guanidinium (B1211019) group and acidic residues like aspartate in the S1 pocket.
Hydrophobic Interactions: Between the inhibitor's tosyl group or arginine side chain and nonpolar residues in the binding site.
Electrostatic Interactions: The strong positive charge of the arginine side chain interacting with the negatively charged floor of the S1 pocket.
These docking studies can also provide an estimate of the binding energy, which helps in ranking the affinity of different inhibitor designs before their synthesis. arxiv.org
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a view of the complex's behavior over time. mdpi.comresearchgate.netmdpi.com By simulating the motions of all atoms in the solvated this compound-enzyme complex, MD can reveal:
Stability of the Complex: MD simulations can confirm whether the predicted binding pose is stable over time. researchgate.net
Conformational Flexibility: These simulations show the flexibility of both the inhibitor and the enzyme's active site loops, highlighting how they adapt to each other. The analysis can reveal which parts of the inhibitor are rigid and which have more conformational freedom.
Role of Water Molecules: MD can identify the location and role of key water molecules that mediate interactions between the inhibitor and the enzyme.
Specificity Determinants: By comparing simulations of this compound with those of other inhibitors (e.g., Tos-Lys-CH2Cl), researchers can elucidate the subtle dynamic differences that determine the enzyme's specificity for arginine over other basic residues.
Predicting Binding Poses and Interaction Energies
Computational Design Principles for Novel Arginine-Directed Inhibitors
The knowledge gleaned from both structural and computational studies of this compound-enzyme complexes provides a rational basis for the design of new and improved inhibitors. uq.edu.aunih.gov The goal is often to develop inhibitors with higher potency, greater selectivity, or more favorable pharmacological properties.
Key design principles derived from these studies include:
Optimizing S1 Pocket Interactions: Structural data guides the design of arginine mimetics that may form stronger or more specific interactions within the S1 pocket than arginine itself. uq.edu.au
Exploiting Extended Subsites: By understanding the nature of the S2, S3, and S4 subsites from inhibitor-bound crystal structures, designers can add chemical moieties to the inhibitor scaffold that make favorable contacts in these pockets, thereby increasing affinity and selectivity. ru.nluq.edu.au
Modifying the Reactive Group: While the chloromethyl ketone is an effective reactive group, its reactivity can lead to off-target effects. Computational studies can help in designing alternative "warheads" (e.g., peptide aldehydes, α-keto esters) that form reversible or more selective covalent bonds. nih.govmdpi.com
Constraining Conformational Flexibility: MD simulations can identify regions of the inhibitor with excessive flexibility, which can be entropically unfavorable for binding. Introducing conformational constraints, such as cyclization, can lock the inhibitor into its bioactive conformation, improving binding affinity. core.ac.uk
| Design Strategy | Underlying Principle from Structural/Computational Studies | Objective | Reference |
|---|---|---|---|
| Introduction of Arginine Mimetics | Detailed mapping of S1 pocket interactions and electrostatics. | Improve binding affinity and selectivity. | uq.edu.au |
| Extension into S2/S3/S4 Subsites | Structural characterization of extended binding clefts from complexed crystal structures. | Increase potency and modulate specificity against different proteases. | ru.nluq.edu.au |
| Replacement of Chloromethyl Ketone Warhead | Understanding the mechanism of covalent modification and active site geometry. | Achieve reversible inhibition or improve the selectivity profile. | nih.govmdpi.com |
| Conformational Restriction | Analysis of inhibitor flexibility and bioactive conformation from MD simulations and crystal structures. | Reduce the entropic penalty of binding, thus increasing affinity. | core.ac.uk |
Future Directions in Academic Research on Arginine Chloromethyl Ketones
Development of More Selective and Potent Research Probes
The inherent reactivity of the chloromethyl ketone (CMK) group has been both a blessing and a curse. While it allows for potent, irreversible inhibition of target enzymes, it can also lead to off-target effects. Consequently, a significant future direction is the rational design of more selective and potent arginine chloromethyl ketone-based research probes.
Early research demonstrated that modifying the peptidyl portion of these reagents could significantly enhance specificity for "trypsin-like" enzymes involved in processes like coagulation and fibrinolysis. mdpi.com For instance, synthetic procedures have been developed to create peptide sequences that mimic the physiological cleavage sites of specific proteases, such as the bradykinin (B550075) C-terminus for plasma kallikrein. nih.gov This approach led to the development of reagents like Ala-Phe-ArgCH2Cl and Pro-Phe-ArgCH2Cl, which showed high efficacy and selectivity for human plasma kallikrein. nih.gov
The quest for selectivity extends to other protease families as well. For example, to develop tools for Kallikrein 13 (KLK13), researchers identified a consensus substrate sequence and converted it into an activity-based probe by incorporating a chloromethylketone warhead and a biotin (B1667282) tag. uj.edu.pl Similarly, a biotinylated peptide probe with a chloromethyl ketone warhead (biotin-RQRR-CMK), originally developed for matriptase, was found to be an effective irreversible inhibitor and activity-based probe for the related enzyme matriptase-2. mdpi.com
The effectiveness of arginine chloromethyl ketones as affinity labels is highly dependent on the binding interactions at the S2 and S3 sites of the target protease. capes.gov.br This principle has been exploited to create inhibitors with remarkable specificity. For example, Ac-Gly-Gly-ArgCH2Cl inactivates urokinase 50 times more rapidly than it does plasmin, providing a tool to differentiate the activities of these two closely related enzymes. capes.gov.br
Future efforts will likely involve more sophisticated design strategies, including the incorporation of unnatural amino acids and computational modeling to predict binding affinities and specificities. mdpi.commdpi.com The development of fluoromethyl ketones (FMKs) as an alternative to CMKs also represents a promising avenue, as they are often more selective. mdpi.com
Table 1: Examples of Arginine Chloromethyl Ketone-Based Probes with Enhanced Selectivity
| Probe | Target Enzyme | Key Features |
| Ala-Phe-ArgCH2Cl | Human plasma kallikrein | Mimics bradykinin C-terminus, high affinity (Ki = 0.078 µM). nih.gov |
| Pro-Phe-ArgCH2Cl | Human plasma kallikrein | Mimics bradykinin C-terminus, highly effective affinity label. nih.gov |
| ABZ-Val-Arg-Phe-Arg-ANB-NH2-CMK | Kallikrein 13 (KLK13) | Based on a consensus substrate sequence, includes a biotin tag. uj.edu.pl |
| biotin-RQRR-CMK | Matriptase-2 | Originally for matriptase, shows cross-reactivity and inhibitory action. mdpi.com |
| Pro-Gly-ArgCH2Cl | Urokinase | Corresponds to the C-terminal sequence generated in plasminogen activation. capes.gov.br |
| Ac-Gly-Gly-ArgCH2Cl | Urokinase | Highly selective for urokinase over plasmin. capes.gov.br |
Integration with Advanced Omics Technologies (e.g., Proteomics) for Target Discovery
The advent of high-throughput "omics" technologies, particularly proteomics, has opened up new frontiers for identifying the cellular targets of chemical probes like arginine chloromethyl ketones. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to decipher the functions of diverse enzyme families. nih.gov This approach utilizes activity-based probes (ABPs) that covalently modify active site residues, providing a direct readout of enzyme activity. nih.gov
Arginine chloromethyl ketones, when tagged with reporter molecules like biotin, can be used as ABPs to "fish" for their protein targets in complex biological samples such as cell lysates. uj.edu.pl The biotin tag allows for the selective enrichment of the probe-enzyme complex, which can then be identified and quantified using mass spectrometry-based proteomics. This integrated approach allows for the unbiased identification of potential drug targets. mdpi.com
For instance, a recent study combined a cysteine-reactive compound library phenotypic screening with activity-based protein profiling to identify new antibiotic targets. researchgate.net This workflow led to the discovery that compounds with chloromethyl ketone scaffolds had a high hit rate against various bacterial strains. researchgate.net Target identification revealed that a lead compound, 10-F05, primarily targets FabH and MiaA in S. flexneri. researchgate.net
The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, can provide a more comprehensive understanding of the biological effects of arginine chloromethyl ketones. nih.gov By correlating changes in gene expression, protein levels, and metabolite profiles with the activity of these compounds, researchers can build a more complete picture of their mechanism of action and identify novel therapeutic targets. mdpi.comnih.gov
Future research will likely see the increased use of single-cell multi-omics technologies to explore the effects of arginine chloromethyl ketones with even greater resolution, allowing for the study of cellular heterogeneity in response to these probes. mdpi.com
Exploring New Biochemical Roles and Targets Beyond Canonical Proteases
While arginine chloromethyl ketones are best known as inhibitors of serine proteases, there is growing evidence that they may have other biochemical roles and interact with non-canonical targets. The tosyl group in compounds like Tos-Arg-CH2Cl and the related Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) can influence their activity and specificity. caymanchem.com TPCK, for example, has been shown to inhibit AGC kinases by direct adduction to cysteine residues in the activation loop. caymanchem.com This suggests that the reactivity of the chloromethyl ketone is not limited to the active site histidine of serine proteases.
The broader reactivity of the chloromethyl ketone warhead has been highlighted in studies where it was found to be a novel antibacterial warhead in covalent antibiotic design. researchgate.net This opens up the possibility that arginine chloromethyl ketones could have applications beyond their traditional use as protease inhibitors, potentially targeting other enzyme classes or even non-enzymatic proteins.
Furthermore, the study of arginine metabolism and its role in various physiological processes, such as vasodilation and inflammation, provides a broader context for the action of arginine-mimicking compounds. frontiersin.org While not directly targeting these pathways, arginine chloromethyl ketones could indirectly influence them by modulating the activity of proteases that regulate signaling cascades.
Future research in this area will likely focus on unbiased chemoproteomic approaches to identify the full spectrum of protein targets for arginine chloromethyl ketones within a cell. This could reveal unexpected interactions and new biological functions for this class of compounds, potentially leading to the development of novel therapeutic strategies for a range of diseases. acs.orggoogle.com The exploration of non-canonical interactions will be crucial for a complete understanding of the biological effects of these powerful chemical probes. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
